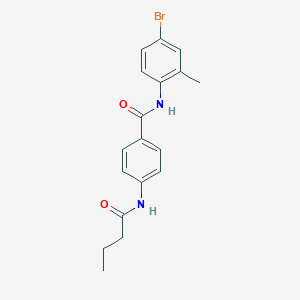
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research. BMB belongs to the class of benzamides and is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide is not fully understood. However, it has been proposed that N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has also been found to modulate the activity of various signaling pathways involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has several advantages as a research tool. It is a potent inhibitor of HDACs and exhibits a broad range of biological activities. However, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide also has some limitations. It is a relatively complex molecule, which makes its synthesis challenging. Furthermore, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide. One area of interest is the development of more efficient synthesis methods for N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide and its analogs. Another area of interest is the identification of the specific HDAC isoforms that are inhibited by N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide. Furthermore, the potential use of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation. Finally, the development of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide-based probes for imaging and diagnostic purposes is also an area of interest.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide is a chemical compound that has gained significant attention in scientific research. It exhibits a broad range of biological activities and has potential as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide can be synthesized through a multistep process. The first step involves the preparation of 4-bromo-2-methylacetanilide, which is then reacted with butyric anhydride to produce N-(4-bromo-2-methylphenyl)-4-butanoylacetanilide. This intermediate product is then treated with ammonium hydroxide to obtain N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Furthermore, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been found to have antiviral activity against the herpes simplex virus.
Propriétés
Nom du produit |
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide |
|---|---|
Formule moléculaire |
C18H19BrN2O2 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-3-4-17(22)20-15-8-5-13(6-9-15)18(23)21-16-10-7-14(19)11-12(16)2/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
FSWKQSTYEJKBNX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[[3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B215399.png)
![1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)
![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)


![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)

![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)